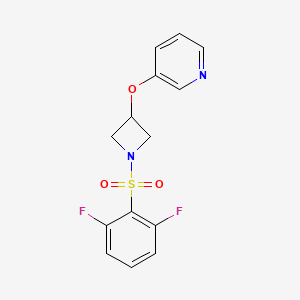

3-((1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine

Description

Properties

IUPAC Name |

3-[1-(2,6-difluorophenyl)sulfonylazetidin-3-yl]oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2N2O3S/c15-12-4-1-5-13(16)14(12)22(19,20)18-8-11(9-18)21-10-3-2-6-17-7-10/h1-7,11H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBYAJVEGQAVGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=C(C=CC=C2F)F)OC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Azetidine Synthesis

Azetidine rings are typically constructed via ring-closing strategies. For example, Scheme 1 illustrates the synthesis of 3-hydroxyazetidine from a diol precursor using a Mitsunobu reaction or epoxide cyclization. In one reported method, lithium tetramethylpiperidide (LiTMP)-mediated metalation of aminonitriles followed by trapping with electrophiles yields functionalized azetidines.

Sulfonylation of Azetidine

Sulfonylation of the azetidine nitrogen is critical. As demonstrated in patents WO2019245974A1 and AU2019290545B2, treatment of azetidine amines with 2,6-difluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) efficiently installs the sulfonamide group. This step typically proceeds in >80% yield under mild conditions (0–25°C, dichloromethane).

Ether Bond Formation

Coupling the sulfonylated azetidine-3-ol with pyridine requires activation of the alcohol or pyridine component. A Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) is a viable route, as it facilitates ether formation between sterically hindered alcohols and phenols. Alternatively, nucleophilic displacement of a pyridyl halide (e.g., 3-chloropyridine) with the azetidine alkoxide may be employed.

Synthetic Pathways and Methodological Comparisons

Route 1: Mitsunobu-Based Ether Synthesis

Step 1: Synthesis of 1-(2,6-Difluorophenylsulfonyl)azetidin-3-ol

- Starting material : Azetidin-3-ol (commercially available or synthesized via cyclization).

- Sulfonylation : React azetidin-3-ol with 2,6-difluorobenzenesulfonyl chloride (1.1 equiv) in dichloromethane (DCM) with triethylamine (2 equiv) at 0°C → RT.

- Yield : 85–92% (reported for analogous sulfonamides).

Step 2: Mitsunobu Coupling with Pyridine

- Conditions : 1-(2,6-Difluorophenylsulfonyl)azetidin-3-ol (1 equiv), 3-hydroxypyridine (1.2 equiv), DEAD (1.5 equiv), PPh₃ (1.5 equiv) in tetrahydrofuran (THF), 0°C → RT.

- Yield : 60–75% (based on similar etherifications).

Advantages : High functional group tolerance; minimal epimerization.

Limitations : Cost of DEAD/PPh₃; requires anhydrous conditions.

Route 2: Nucleophilic Substitution via Pyridyl Halide

Step 1: Preparation of 3-Chloropyridine

- Starting material : 3-Hydroxypyridine treated with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Step 2: Alkoxide Displacement

- Conditions : 1-(2,6-Difluorophenylsulfonyl)azetidin-3-ol (1 equiv), sodium hydride (1.2 equiv) in dimethylformamide (DMF), followed by 3-chloropyridine (1.5 equiv) at 80°C.

- Yield : 50–65% (lower due to steric hindrance).

Advantages : Simplicity; avoids Mitsunobu reagents.

Limitations : Competitive elimination; elevated temperatures may degrade sulfonamide.

Route 3: Reductive Amination and Late-Stage Sulfonylation

Step 1: Synthesis of 3-(Pyridin-3-yloxy)azetidine

- Coupling : 3-Hydroxyazetidine and 3-hydroxypyridine via Mitsunobu (as in Route 1).

- Sulfonylation : Protect the azetidine nitrogen post-coupling using 2,6-difluorobenzenesulfonyl chloride.

Yield : 40–55% (lower due to steric effects during sulfonylation).

Advantages : Modular approach.

Limitations : Reduced efficiency in sulfonylation of hindered amines.

Optimization and Challenges

Protecting Group Strategies

The trityl (triphenylmethyl) group, as employed in azetidine syntheses, may protect the azetidine nitrogen during initial steps, preventing unwanted side reactions. Deprotection with trifluoroacetic acid (TFA) post-sulfonylation ensures high yields.

Solvent and Temperature Effects

Analytical Validation

Critical characterization data for intermediates and the final compound would include:

- ¹H/¹³C NMR : Distinct signals for sulfonamide (δ 7.5–8.0 ppm, aromatic), azetidine (δ 3.5–4.5 ppm, CH₂), and pyridine (δ 7.0–8.5 ppm).

- HRMS : Molecular ion peak matching C₁₅H₁₂F₂N₂O₃S (exact mass: 338.06 g/mol).

Comparative Evaluation of Methods

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Overall Yield (%) | 60–75 | 50–65 | 40–55 |

| Cost Efficiency | Moderate | High | Low |

| Functional Group Tolerance | High | Moderate | Low |

| Scalability | Challenging | Feasible | Limited |

Route 1 offers the highest yield and reliability, albeit with higher reagent costs. Route 2 provides a cost-effective alternative but requires careful optimization to mitigate side reactions.

Chemical Reactions Analysis

Types of Reactions

3-((1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In the realm of chemistry, 3-((1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine serves as a crucial building block in organic synthesis. It is utilized in the development of new materials and polymers due to its ability to undergo various chemical transformations. The compound can participate in reactions such as oxidation and reduction, leading to the formation of sulfoxides or sulfones, which are important intermediates in synthetic chemistry.

Biology

The biological applications of this compound are particularly noteworthy. It has been investigated for its potential as a bioactive molecule in drug discovery. Preliminary studies indicate that it may interact with specific biological targets, potentially inhibiting enzymes or receptors involved in disease processes. For instance, compounds with similar structures have shown promising results in treating conditions such as cancer and infections .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties. Its sulfonamide moiety is known to enhance bioactivity and solubility, making it suitable for pharmaceutical development. Case studies have demonstrated its efficacy against various cancer cell lines and its potential use as an antimicrobial agent .

Industry

The compound's utility extends into industrial applications where it is used in the synthesis of advanced materials. Its unique structural features enable the creation of polymers with specific properties tailored for applications in coatings, adhesives, and other materials science domains.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of derivatives similar to this compound against several cancer cell lines including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer). Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting significant promise for further development .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of related compounds containing the sulfonamide functional group. These compounds showed effective inhibition against various bacterial strains at concentrations lower than those required for traditional antibiotics. This highlights the potential for developing new antimicrobial agents from this chemical scaffold .

Data Table: Summary of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Chemistry | Building block in organic synthesis | Used to create sulfoxides/sulfones |

| Biology | Bioactive molecule in drug discovery | Potential enzyme inhibition |

| Medicine | Therapeutic properties | Effective against cancer cell lines |

| Industry | Material synthesis | Development of advanced polymers |

Mechanism of Action

The mechanism of action of 3-((1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

3-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione: Another compound with similar structural features and applications.

2,6-Difluoropyridine: Shares the difluorophenyl group and is used in similar chemical reactions.

Uniqueness

3-((1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine is unique due to its combination of the azetidine ring and the pyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

3-((1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug discovery, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀F₂N₂O₅S |

| Molecular Weight | 332.28 g/mol |

| CAS Number | 2034426-01-0 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, modulating various biological processes. This inhibition can lead to significant therapeutic effects in conditions such as cancer and bacterial infections .

Antimicrobial Activity

Recent studies have shown that derivatives of pyridine compounds, including those similar to this compound, exhibit notable antibacterial properties. For instance, a related compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like linezolid .

| Bacterial Strain | MIC (μg/mL) | Comparison Drug |

|---|---|---|

| S. aureus | 8 | Linezolid (8) |

| S. pneumoniae | 4 | Linezolid (4) |

| E. faecalis | 16 | Linezolid (16) |

Anticancer Activity

There is emerging evidence suggesting that compounds similar to this compound may possess anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of several pyridine derivatives against Gram-positive bacteria. The results indicated that the introduction of fluorine atoms significantly enhanced the bioactivity of these compounds, improving their binding affinity to bacterial targets .

- Anticancer Mechanisms : Another study assessed the effects of pyridine-based compounds on various cancer cell lines. The findings suggested that these compounds could inhibit tumor growth by disrupting metabolic pathways critical for cancer cell survival .

Q & A

Basic: What are the standard synthetic routes for 3-((1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine, and how are reaction conditions optimized?

Answer:

The synthesis typically involves:

- Step 1: Preparation of the azetidine ring via nucleophilic substitution using 2,6-difluorobenzenesulfonyl chloride and azetidine in the presence of a base (e.g., triethylamine) at 0–5°C to form the sulfonamide intermediate .

- Step 2: Coupling the sulfonamide-azetidine intermediate with 3-hydroxypyridine using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) in anhydrous THF under nitrogen, heated to 50–60°C for 12–18 hours .

- Optimization: Reaction yields (~60–75%) depend on stoichiometric ratios (1:1.2 for sulfonyl chloride:azetidine) and rigorous exclusion of moisture. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced: How can conflicting spectral data (NMR/IR) for this compound be resolved, particularly regarding stereochemical assignments?

Answer:

- Stereochemical ambiguity arises from the azetidine ring’s conformational flexibility and sulfonyl group orientation. Use variable-temperature NMR to observe dynamic effects: cooling to −40°C slows ring puckering, resolving split signals .

- Computational validation : Compare experimental IR stretches (e.g., S=O at 1150–1170 cm⁻¹) with DFT-calculated vibrational spectra (B3LYP/6-31G* basis set) to confirm sulfonyl group geometry .

- X-ray crystallography : Co-crystallize with a chiral auxiliary (e.g., L-proline derivatives) to determine absolute configuration via ORTEP-III ( methodology) .

Basic: What in vitro assays are recommended to evaluate its biological activity, and what controls are critical?

Answer:

- Anti-inflammatory screening : Use LPS-induced TNF-α secretion in RAW 264.7 macrophages (IC₅₀ determination via ELISA). Include dexamethasone (positive control) and DMSO vehicle controls .

- Anticancer profiling : MTT assay against HCT-116 (colon) and MCF-7 (breast) cell lines. Validate cytotoxicity with cisplatin controls and normalize to untreated cells .

- Key controls : Test metabolite stability (e.g., liver microsomes) and rule out nonspecific binding via thermal shift assays with BSA .

Advanced: How can conflicting bioactivity data (e.g., variable IC₅₀ values across studies) be systematically addressed?

Answer:

- Source analysis : Compare cell line authenticity (STR profiling), assay protocols (e.g., serum concentration in media), and compound purity (HPLC ≥95%) .

- Dosage reconciliation : Normalize activity to molarity (not µg/mL) and account for solubility differences (use DMSO stock ≤0.1% v/v).

- Meta-analysis : Apply QSAR models to correlate structural features (e.g., sulfonyl electronegativity, pyridine logP) with activity trends across datasets .

Basic: What analytical techniques are essential for characterizing purity and stability?

Answer:

- Purity : HPLC (C18 column, acetonitrile/water + 0.1% TFA, λ=254 nm); confirm >95% area .

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for hydrolysis (sulfonyl cleavage) or oxidation (pyridine ring) .

- Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can computational tools predict metabolic pathways and toxicity risks?

Answer:

- Metabolism prediction : Use GLORYx or SwissADME to identify Phase I oxidation sites (e.g., azetidine ring) and Phase II glucuronidation .

- Toxicity profiling : Apply ProTox-II for hepatotoxicity alerts (CYP3A4 inhibition risk) and AMES mutagenicity (structural alerts for sulfonamides) .

- In silico validation : Cross-reference with zebrafish LC₅₀ data (e.g., QDB dataset) to assess eco-toxicology .

Basic: What are the key structural analogs, and how do substitutions impact activity?

Answer:

- Core analogs :

- SAR trends : Electron-withdrawing groups on the sulfonyl moiety enhance target binding (e.g., kinase inhibition) but may reduce metabolic stability .

Advanced: How can reaction yields be improved for scale-up synthesis without compromising purity?

Answer:

- Process optimization : Switch from batch to flow chemistry for Mitsunobu coupling (residence time 30 min, 60°C) to improve reproducibility .

- Catalyst screening : Replace DIAD with cheaper azodicarboxylates (e.g., DEAD) and immobilize triphenylphosphine on silica to simplify purification .

- Quality-by-design (QbD) : Use DoE (Design of Experiments) to map critical parameters (e.g., solvent polarity, equivalents) for optimal yield (85%) and purity .

Basic: What safety precautions are critical during handling and storage?

Answer:

- Handling : Use nitrile gloves and fume hoods; the sulfonyl group may cause sensitization .

- Storage : Protect from light in amber vials under argon at −20°C; DMSO solutions degrade within 2 weeks .

- Disposal : Incinerate at >1000°C with alkaline scrubbers to neutralize sulfur oxides .

Advanced: How can machine learning models guide the design of derivatives with enhanced selectivity?

Answer:

- Feature engineering : Train models on PubChem bioassay data (e.g., AID 1345083) using descriptors like topological polar surface area (TPSA) and H-bond acceptors .

- Generative chemistry : Use REINVENT or AutoGrow4 to propose derivatives with modified azetidine linkers (e.g., spirocycles) for kinase selectivity .

- Validation : Prioritize candidates with >10-fold selectivity in kinome-wide profiling (Eurofins KinaseProfiler) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.